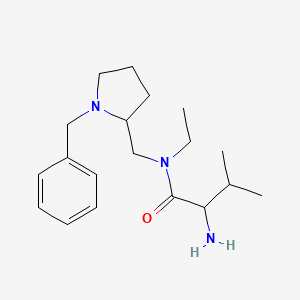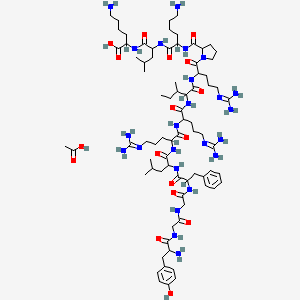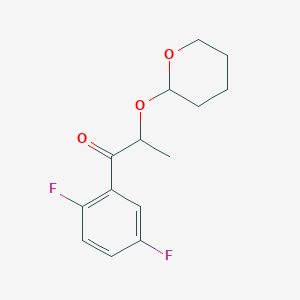
1-(2,5-Difluorophenyl)-2-(oxan-2-yloxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)-2-(oxan-2-yloxy)propan-1-one is an organic compound that features a difluorophenyl group and an oxan-2-yloxy group attached to a propan-1-one backbone. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-2-(oxan-2-yloxy)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzaldehyde with a suitable oxan-2-yloxy reagent under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate and may be carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)-2-(oxan-2-yloxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in the development of pharmaceuticals due to its unique structural properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1-(2,5-Difluorophenyl)-2-(oxan-2-yloxy)propan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-2-(methoxy)propan-1-one: Similar structure but with a methoxy group instead of an oxan-2-yloxy group.
1-(2,5-Difluorophenyl)-2-(ethoxy)propan-1-one: Similar structure but with an ethoxy group instead of an oxan-2-yloxy group.
Uniqueness
1-(2,5-Difluorophenyl)-2-(oxan-2-yloxy)propan-1-one is unique due to the presence of the oxan-2-yloxy group, which may impart different chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C14H16F2O3 |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-2-(oxan-2-yloxy)propan-1-one |
InChI |
InChI=1S/C14H16F2O3/c1-9(19-13-4-2-3-7-18-13)14(17)11-8-10(15)5-6-12(11)16/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI Key |
PKRHUCFPMFLUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)F)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
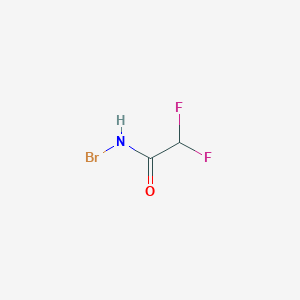
![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
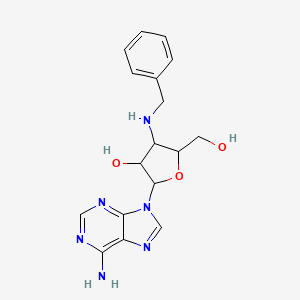
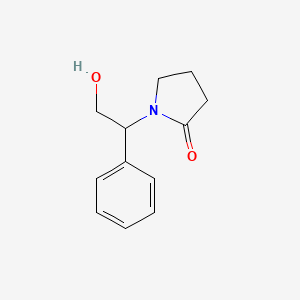
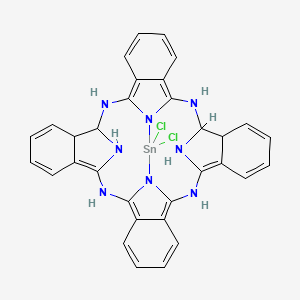
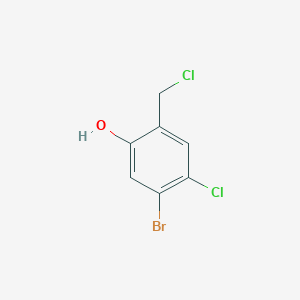
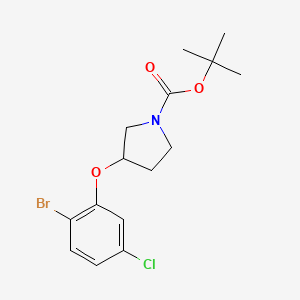
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)

